Cas no 1361863-84-4 (2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol 化学的及び物理的性質
名前と識別子
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- 2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol
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- インチ: 1S/C12H10Cl2N2O/c13-7-1-3-9(11(14)5-7)10-4-2-8(6-17)16-12(10)15/h1-5,17H,6H2,(H2,15,16)
- InChIKey: JDYCZANLXSDCLU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C1=CC=C(CO)N=C1N)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 59.1
2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022006164-250mg |
2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol |
1361863-84-4 | 97% | 250mg |
$741.20 | 2022-03-01 | |
Alichem | A022006164-500mg |
2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol |
1361863-84-4 | 97% | 500mg |
$970.20 | 2022-03-01 | |
Alichem | A022006164-1g |
2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol |
1361863-84-4 | 97% | 1g |
$1,831.20 | 2022-03-01 |
2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol 関連文献
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2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanolに関する追加情報
Recent Advances in the Study of 2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol (CAS: 1361863-84-4)
The compound 2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol (CAS: 1361863-84-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its dichlorophenyl and pyridine moieties, has been the subject of several studies exploring its pharmacological properties, synthetic pathways, and mechanisms of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions, achieving a 78% yield with high enantiomeric purity. This advancement is critical for scaling up production and ensuring reproducibility in preclinical studies.
Pharmacological investigations have revealed that 2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol exhibits potent activity as a modulator of specific kinase pathways. In vitro studies demonstrated its ability to inhibit the phosphorylation of key proteins involved in inflammatory responses, suggesting potential applications in treating autoimmune diseases. Furthermore, molecular docking simulations have identified strong binding affinities for targets such as JAK3 and SYK kinases, which are implicated in immune regulation.
In vivo studies using murine models have provided promising results regarding the compound's efficacy and safety profile. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that administration of 2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol significantly reduced inflammation in a collagen-induced arthritis model, with no observable toxicity at therapeutic doses. These findings underscore its potential as a lead compound for further drug development.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol. Recent research has highlighted its relatively short half-life and moderate bioavailability, prompting investigations into prodrug formulations and nanoparticle-based delivery systems. A 2023 study in Molecular Pharmaceutics explored the use of liposomal encapsulation to enhance its stability and tissue distribution, yielding encouraging preliminary results.
In conclusion, 2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol (CAS: 1361863-84-4) represents a promising candidate for therapeutic development, particularly in the realm of immune-mediated diseases. Ongoing research aims to address its pharmacokinetic limitations and further elucidate its mechanisms of action. The compound's unique chemical structure and biological activity make it a valuable subject for future studies in medicinal chemistry and drug discovery.
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